PBR28

Description

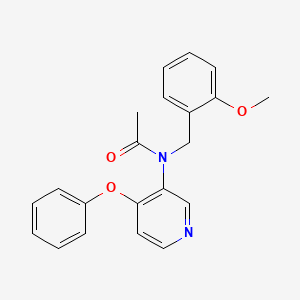

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N-(4-phenoxypyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-16(24)23(15-17-8-6-7-11-20(17)25-2)19-14-22-13-12-21(19)26-18-9-4-3-5-10-18/h3-14H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZBNHMEIOBPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1OC)C2=C(C=CN=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PBR28 in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative diseases. A key player in this process is the activation of glial cells, particularly microglia and astrocytes. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is significantly upregulated in these activated glial cells, making it a prime biomarker for neuroinflammation. PBR28, a second-generation radioligand, exhibits high affinity and selectivity for TSPO, establishing it as a critical tool for in vivo imaging of neuroinflammatory processes using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with TSPO and the subsequent downstream signaling pathways implicated in neuroinflammation.

The Target: Translocator Protein (TSPO)

TSPO is a multi-functional protein involved in several cellular processes, including cholesterol transport, steroidogenesis, mitochondrial bioenergetics, and the regulation of the immune response.[1][2][3] In the CNS, TSPO expression is low under normal physiological conditions but is markedly increased in activated microglia and reactive astrocytes during neuroinflammation.[2][3][4] This upregulation makes TSPO an attractive target for both diagnostic imaging and potential therapeutic intervention in a range of neurological disorders.

This compound: A High-Affinity Ligand for TSPO

This compound is a selective second-generation PET radioligand with a high affinity for TSPO.[5] Its favorable pharmacokinetic properties and specific-to-nonspecific binding ratio have made it a superior tool for quantifying TSPO expression in the brain compared to earlier generation ligands.[4]

One critical aspect of this compound binding is the influence of a single nucleotide polymorphism (rs6971) in the TSPO gene, which results in an Alanine to Threonine substitution at position 147 (Ala147Thr).[5][6] This polymorphism leads to three distinct genotypes with different binding affinities for this compound:

-

High-Affinity Binders (HABs): Homozygous for the Alanine allele (Ala/Ala).

-

Mixed-Affinity Binders (MABs): Heterozygous (Ala/Thr).

-

Low-Affinity Binders (LABs): Homozygous for the Threonine allele (Thr/Thr).[5]

This genetic variation is a crucial consideration in the quantitative analysis of [11C]this compound PET studies, as it directly impacts the binding potential of the radioligand.[5][6]

Quantitative Data: this compound Binding Affinities

The binding affinity of this compound to TSPO varies significantly across the different genetic subtypes. This quantitative data is essential for the accurate interpretation of PET imaging results.

| Binder Type | Genotype | This compound Binding Affinity (Ki) | Reference |

| High-Affinity Binder (HAB) | Ala/Ala | ~2.9 - 4.0 nM | [1][7] |

| Mixed-Affinity Binder (MAB) | Ala/Thr | Two sites: ~3.6 nM and ~1,409 nM | [1] |

| Low-Affinity Binder (LAB) | Thr/Thr | ~188 - 237 nM | [1][7] |

Mechanism of Action in Neuroinflammation

The binding of this compound to TSPO on the outer mitochondrial membrane of activated microglia and astrocytes modulates key signaling pathways involved in the neuroinflammatory response. The primary mechanism involves the interplay between mitochondrial function, reactive oxygen species (ROS) production, and the activation of inflammatory signaling cascades.

Under neuroinflammatory conditions, such as those induced by lipopolysaccharide (LPS), microglia become activated and upregulate TSPO expression.[8] This increased TSPO expression is associated with alterations in mitochondrial bioenergetics. The interaction of this compound with TSPO can influence these processes, leading to a modulation of the inflammatory output of the cell.

Signaling Pathways

The binding of ligands to TSPO can impact downstream inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome pathways.[1][3]

-

MAPK Pathway: TSPO expression is influenced by the MAPK signaling pathway, which is a key regulator of the inflammatory response.[1]

-

NLRP3 Inflammasome: TSPO has been shown to be involved in the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18.[3][5][9] TSPO ligands have been demonstrated to inhibit NLRP3 inflammasome activation.[5]

The following diagram illustrates the proposed signaling pathway of TSPO in neuroinflammation.

References

- 1. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. A pilot [11C]this compound PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PET Imaging of Microglia with [11C]this compound in Opioid Dependent and Healthy Control Subjects < Clinical Trials at Yale [medicine.yale.edu]

- 6. TPC - Analysis of [C-11]this compound [turkupetcentre.net]

- 7. TSPO upregulation in bipolar disorder and concomitant downregulation of mitophagic proteins and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. academic.oup.com [academic.oup.com]

PBR28: A Technical Guide to a Key Radioligand for TSPO Imaging in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBR28 is a second-generation radioligand with high affinity and selectivity for the 18 kDa Translocator Protein (TSPO), a biomarker upregulated in activated microglia and astrocytes, making it a crucial tool for in vivo imaging of neuroinflammation via Positron Emission Tomography (PET). This guide provides an in-depth technical overview of this compound, including its binding characteristics, experimental protocols for its use, and its role in visualizing neuroinflammatory processes in various neurological and psychiatric disorders. The synthesis and radiolabeling of this compound, particularly with Carbon-11, are detailed, alongside protocols for in vitro binding assays and in vivo biodistribution studies. Furthermore, this document presents quantitative data in structured tables for ease of comparison and utilizes graphical representations to elucidate key experimental workflows and the signaling pathways associated with TSPO.

Introduction to this compound and TSPO

The Translocator Protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2] In the central nervous system (CNS), TSPO is expressed at low levels under normal physiological conditions. However, its expression is significantly upregulated in activated microglia and reactive astrocytes during neuroinflammatory responses.[3][4] This upregulation has positioned TSPO as a valuable biomarker for neuroinflammation in a range of conditions, including neurodegenerative diseases like Alzheimer's disease and multiple sclerosis, as well as psychiatric disorders.[4][5]

This compound is a second-generation TSPO radioligand that offers significant advantages over earlier ligands like [11C]PK11195, including higher affinity, better signal-to-noise ratio, and improved brain penetration.[1] These characteristics make [11C]this compound a highly effective tool for the in vivo quantification and visualization of TSPO expression using PET imaging.

A critical consideration in this compound imaging is the influence of a single nucleotide polymorphism (rs6971) in the TSPO gene, which results in three different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[5] Genotyping of subjects is therefore essential for the accurate interpretation of [11C]this compound PET data.

Quantitative Data

Binding Affinity (Ki) of this compound for TSPO

The binding affinity of this compound is significantly affected by the rs6971 polymorphism. The following table summarizes the reported Ki values for this compound in human brain tissue for the different genotypes.

| Genotype | Binding Affinity | Ki (nM) | Reference |

| HAB (High-Affinity Binder) | High | ~0.22 - 2.5 | [1] |

| MAB (Mixed-Affinity Binder) | Intermediate | ~30.3 | [6] |

| LAB (Low-Affinity Binder) | Low | ~51.7 - 61.8 | [6] |

Standardized Uptake Values (SUV) of [11C]this compound in Human Brain

Standardized Uptake Value (SUV) is a semi-quantitative measure commonly used in PET studies to represent the uptake of a radiotracer in a region of interest. The following table provides a summary of reported [11C]this compound SUV values in the brains of healthy controls and patients with neuroinflammatory conditions. It is important to note that SUV can be influenced by various factors, including the timing of the scan and the subject's genotype.[5][7]

| Population | Brain Region | Mean SUV | Genotype | Reference |

| Healthy Controls | Whole Brain | 1.1 ± 0.23 | HAB | [8] |

| Healthy Controls | Thalamus | 1.3 ± 0.2 | Not Specified | [3] |

| Healthy Controls | Prefrontal Cortex | 1.0 ± 0.2 | Not Specified | [3] |

| Healthy Controls | Occipital Cortex | 1.2 ± 0.1 | Not Specified | [3] |

| Alzheimer's Disease Patients | Various Cortical Regions | Increased vs. Controls | Mixed | [4] |

| Chronic Low Back Pain Patients | Thalamus | 1.09 ± 0.08 | Not Specified | [3] |

| Brown Adipose Tissue (Healthy) | Neck/Supraclavicular | 2.13 ± 0.33 | Not Specified | [9] |

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically achieved through the O-methylation of its desmethyl precursor using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).[10] The following is a generalized protocol for an automated synthesis.

Materials:

-

Desmethyl-PBR28 precursor

-

[11C]CO2 produced from a cyclotron

-

Iodine or triflic anhydride

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Base (e.g., NaOH, tetrabutylammonium hydroxide)

-

HPLC for purification

-

Solid-phase extraction (SPE) cartridge (e.g., C18)

-

Sterile saline for injection

Procedure:

-

Production of [11C]Methyl Iodide: [11C]CO2 from the cyclotron is converted to [11C]methane, which is then reacted with gaseous iodine at high temperature to produce [11C]CH3I.[1]

-

Radiolabeling Reaction: The desmethyl-PBR28 precursor is dissolved in an appropriate solvent (e.g., DMF or DMSO) with a base.[1][11] The [11C]CH3I is then bubbled into this solution. The reaction mixture is heated (e.g., at 60°C for 5 minutes) to facilitate the methylation.[1]

-

Purification: The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC).[10][12]

-

Formulation: The HPLC eluent containing [11C]this compound is passed through an SPE cartridge to remove the solvent. The final product is then eluted from the cartridge with ethanol and formulated in sterile saline for injection.[12]

-

Quality Control: The final product is tested for radiochemical purity, chemical purity, specific activity, and sterility before administration.[12]

In Vitro TSPO Binding Assay

In vitro binding assays are crucial for determining the affinity and specificity of this compound for TSPO. This is a generalized protocol for a competitive binding assay using [3H]this compound or another radiolabeled TSPO ligand.

Materials:

-

Brain tissue homogenates or cell lines expressing TSPO

-

[3H]this compound or other suitable radioligand (e.g., [3H]PK11195)

-

Unlabeled this compound

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Scintillation fluid and counter

Procedure:

-

Tissue/Cell Preparation: Prepare membrane fractions from brain tissue or cultured cells known to express TSPO.

-

Incubation: Incubate the membrane preparations with a fixed concentration of the radioligand ([3H]this compound) and varying concentrations of unlabeled this compound in the assay buffer.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at room temperature).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled this compound. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value.

In Vivo Biodistribution Study in Animals

Animal models are essential for evaluating the in vivo behavior of [11C]this compound, including its brain uptake, clearance, and specificity.

Materials:

-

[11C]this compound

-

Animal model (e.g., rat, non-human primate)

-

Anesthesia

-

PET scanner

-

Blood sampling equipment

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in the PET scanner.

-

Radiotracer Injection: Administer a bolus injection of [11C]this compound intravenously.[13]

-

PET Data Acquisition: Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).[3]

-

Arterial Blood Sampling: If quantitative analysis is required, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma.[13]

-

Image Reconstruction and Analysis: Reconstruct the PET images and define regions of interest (ROIs) in the brain and other organs. Generate time-activity curves (TACs) for each ROI.

-

Kinetic Modeling: Apply appropriate kinetic models (e.g., two-tissue compartment model) to the TACs and the arterial input function to estimate parameters such as the total volume of distribution (VT), which reflects the radiotracer uptake.[5]

-

Ex Vivo Biodistribution (Optional): At the end of the scan, euthanize the animal and collect various tissues. Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Visualizations

Experimental Workflows

References

- 1. Improved Automated Radiosynthesis of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TPC - Analysis of [C-11]this compound [turkupetcentre.net]

- 6. Comparison of four 11C-labeled PET ligands to quantify translocator protein 18 kDa (TSPO) in human brain: (R)-PK11195, this compound, DPA-713, and ER176—based on recent publications that measured specific-to-non-displaceable ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of TSPO Genotype on 11C-PBR28 Standardized Uptake Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fully automated synthesis and initial PET evaluation of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 12. Fully automated radiosynthesis of [¹¹C]this compound, a radiopharmaceutical for the translocator protein (TSPO) 18 kDa, using a GE TRACERlab FXC-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [11C]this compound PET imaging is sensitive to neuroinflammation in the aged rat - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of PBR28: A Technical Guide to a Second-Generation TSPO Radioligand

An In-depth Whitepaper for Researchers and Drug Development Professionals

The 18kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR), has emerged as a critical biomarker for neuroinflammation. Its expression is significantly upregulated in activated microglia and reactive astrocytes, making it a key target for in vivo imaging in a variety of neurological and psychiatric disorders.[1][2][3] The development of selective radioligands for Positron Emission Tomography (PET) imaging of TSPO has provided an invaluable window into the inflammatory processes of the living brain. This technical guide provides a comprehensive overview of the discovery, development, and application of [¹¹C]PBR28, a leading second-generation radioligand for TSPO.

Introduction: The Need for Advanced TSPO Radioligands

The first-generation TSPO radioligand, [¹¹C]-(R)-PK11195, while pioneering, suffered from several limitations, including low brain uptake and a poor signal-to-noise ratio, with only about 50% of its uptake in the monkey brain being specific.[4][5] These drawbacks spurred the development of second-generation radioligands with improved pharmacokinetic and pharmacodynamic properties. [¹¹C]this compound, developed by Innis and Pike et al. at the National Institute of Mental Health, emerged as a promising candidate with high affinity for TSPO, excellent brain penetration, and a high specific binding signal, with over 90% of its uptake in the monkey brain being specific.[4][5][6]

Physicochemical Properties and Binding Affinity

This compound, chemically known as N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, is a potent and selective ligand for TSPO.[7] Its high affinity is a key characteristic that contributes to its superior imaging properties compared to first-generation radioligands.

| Parameter | Value | Reference |

| IC₅₀ | 0.658 nM | [4] |

Table 1: In Vitro Binding Affinity of this compound. The half-maximal inhibitory concentration (IC₅₀) indicates the concentration of this compound required to displace 50% of a competing radioligand, demonstrating its high affinity for the translocator protein (TSPO).

Synthesis and Radiolabeling of [¹¹C]this compound

The radiosynthesis of [¹¹C]this compound is typically achieved through the O-[¹¹C]methylation of its corresponding desmethyl precursor, N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide.[4] This process has been optimized for automated synthesis modules, facilitating its widespread use in clinical research.[1][7][8]

Precursor Synthesis

The synthesis of the desmethyl-PBR28 precursor generally involves a multi-step process. A common route begins with the displacement of the chloride in 4-chloro-3-nitropyridine with phenol to yield 3-nitro-4-phenoxypyridine.[4][6] Subsequent reduction of the nitro group to an amine, followed by acylation and reaction with 2-hydroxybenzaldehyde and a reducing agent, yields the final precursor.[4]

[¹¹C]this compound Radiosynthesis Protocol

The following is a generalized protocol for the automated radiosynthesis of [¹¹C]this compound:

-

Production of [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate: [¹¹C]Carbon dioxide produced by a cyclotron is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[4][5]

-

[¹¹C]Methylation: The desmethyl-PBR28 precursor (typically 0.5-1.0 mg) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO).[1][4] A base, for instance, sodium hydroxide (NaOH) or sodium hydride (NaH), is added to deprotonate the phenolic hydroxyl group.[1][4] The [¹¹C]methylating agent is then introduced, and the reaction is heated (e.g., at 60-80°C for 3-5 minutes).[1][4]

-

Purification: The reaction mixture is quenched and purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate [¹¹C]this compound from the precursor and other reactants.[1][4][7]

-

Formulation: The purified [¹¹C]this compound is reformulated into a sterile, injectable solution, typically in saline with a small amount of ethanol.[7]

Radiosynthesis Performance

The efficiency of the radiosynthesis process is critical for clinical applications. Optimized and automated procedures consistently yield high-quality [¹¹C]this compound.

| Parameter | Typical Value | Reference |

| Radiochemical Yield | 3.6% (EOS) - 80% (EOB, decay corrected) | [4][7] |

| Radiochemical Purity | >99% | [7] |

| Specific Activity | 14,523 Ci/mmol - 15 Ci/µmol (at EOB) | [4][7] |

Table 2: Radiosynthesis and Quality Control of [¹¹C]this compound. Key performance indicators of the [¹¹C]this compound radiosynthesis, including yield, purity, and specific activity. EOS: End of Synthesis; EOB: End of Bombardment.

Preclinical and Clinical Evaluation

[¹¹C]this compound has been extensively evaluated in both animal models and human subjects, demonstrating its utility in imaging neuroinflammation in a range of conditions.

In Vitro Binding Assays

In vitro binding assays are crucial for determining the affinity and specificity of a radioligand. A typical protocol involves:

-

Tissue Preparation: Homogenates of tissues with high TSPO expression (e.g., rat kidney or human leukocytes) are prepared.[9]

-

Incubation: The tissue homogenate is incubated with a known concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195) and varying concentrations of the competing ligand (this compound).[9]

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC₅₀ and subsequently the inhibition constant (Ki) of this compound.

In Vivo PET Imaging

PET imaging with [¹¹C]this compound allows for the non-invasive quantification of TSPO expression in the brain.

Human PET Imaging Protocol (Generalized):

-

Subject Preparation: Subjects are positioned in the PET scanner. An intravenous (IV) line is inserted for radiotracer injection, and often an arterial line is placed for blood sampling to measure the arterial input function.[10]

-

Radiotracer Injection: A bolus of [¹¹C]this compound is administered intravenously.

-

Dynamic PET Scan: A dynamic scan of the brain is acquired over a period of 90-120 minutes.[10][11]

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in plasma.[11]

-

Data Analysis: The time-activity curves from different brain regions are analyzed using pharmacokinetic models, such as the two-tissue compartment model, to estimate the total distribution volume (Vₜ), which is proportional to TSPO density.[11]

The Influence of a Genetic Polymorphism

A significant finding in the development of [¹¹C]this compound was the discovery of a common single nucleotide polymorphism (rs6971) in the TSPO gene.[11] This polymorphism results in three different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[9][11] Individuals who are LABs show markedly reduced [¹¹C]this compound binding, making them unsuitable for imaging with this radioligand.[9][11] Therefore, genotyping subjects prior to PET scans is a standard procedure in research studies utilizing [¹¹C]this compound.[11]

Visualizing the Core Concepts

To better illustrate the key aspects of this compound discovery and development, the following diagrams have been generated using the DOT language.

Caption: TSPO signaling in neuroinflammation.

Caption: this compound development workflow.

Caption: Experimental workflow for a [¹¹C]this compound PET study.

Conclusion

[¹¹C]this compound represents a significant advancement in the field of neuroimaging. Its high affinity and specificity for TSPO, combined with favorable pharmacokinetic properties, have established it as a valuable tool for studying neuroinflammation in a wide array of central nervous system disorders, including Alzheimer's disease, multiple sclerosis, and traumatic brain injury.[1][4][11] The understanding of the impact of the rs6971 genetic polymorphism has further refined its application, ensuring more accurate and reliable quantification of TSPO expression. As research continues to unravel the complexities of neuroinflammation, [¹¹C]this compound will undoubtedly remain a cornerstone of in vivo imaging in both basic and clinical neuroscience.

References

- 1. Improved Automated Radiosynthesis of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fully automated synthesis and initial PET evaluation of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of [11C]-(R)-PK 11195 and [11C]this compound, Two Radioligands for Translocator Protein (18 kDa) in Human and Monkey: Implications for Positron Emission Tomographic Imaging of this Inflammation Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fully automated radiosynthesis of [¹¹C]this compound, a radiopharmaceutical for the translocator protein (TSPO) 18 kDa, using a GE TRACERlab FXC-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. massgeneral.org [massgeneral.org]

- 11. TPC - Analysis of [C-11]this compound [turkupetcentre.net]

Preclinical Evaluation of [11C]PBR28 in Rodent Models: An In-depth Technical Guide

This guide provides a comprehensive overview of the preclinical evaluation of the radioligand [11C]PBR28 in rodent models for imaging the 18 kDa translocator protein (TSPO), a key biomarker of neuroinflammation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Introduction to [11C]this compound and TSPO

[11C]this compound is a second-generation radioligand with high affinity for the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR). TSPO is an outer mitochondrial membrane protein that is upregulated in activated microglia and astrocytes, making it a valuable target for positron emission tomography (PET) imaging of neuroinflammation in a variety of neurological disorders. In the central nervous system (CNS), TSPO is highly expressed in glial cells, endothelial cells, and some neuronal populations. Its expression is markedly increased in response to brain injury and inflammation.

The use of [11C]this compound in preclinical rodent models allows for the longitudinal, non-invasive assessment of neuroinflammatory processes, providing insights into disease progression and the efficacy of therapeutic interventions.

Experimental Protocols

This section details key experimental methodologies for the preclinical evaluation of [11C]this compound in rodent models.

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically achieved through the methylation of a precursor molecule using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). An automated synthesis module is commonly employed for this process.

Precursor: Desmethyl-PBR28 (N-desmethyl-N-(2-methoxybenzyl)-2-phenoxy-5-pyridinamine)

Labeling Agent: [11C]Methyl Iodide ([11C]CH3I)

General Procedure:

-

Production of [11C]CO2: [11C]CO2 is produced via a cyclotron.

-

Conversion to [11C]CH3I: The [11C]CO2 is converted to [11C]methane ([11C]CH4), which is then reacted with gaseous iodine to form [11C]methyl iodide.

-

Radiolabeling Reaction: The desmethyl-PBR28 precursor is dissolved in a suitable solvent (e.g., dimethylformamide - DMF) and reacted with [11C]CH3I in the presence of a base (e.g., NaOH). The reaction is typically heated.

-

Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC).

-

Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for injection.

A diagram of the synthesis and purification workflow is provided below.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Utilizing PBR28 for Studying Neuroinflammation in Alzheimer's Disease

This guide provides a comprehensive overview of the second-generation translocator protein (TSPO) radioligand, [11C]this compound, and its application in positron emission tomography (PET) imaging to study neuroinflammation in Alzheimer's disease (AD).

Introduction: The Role of Neuroinflammation and TSPO in Alzheimer's Disease

Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of Alzheimer's disease, contributing to neurodegeneration alongside the hallmark pathologies of amyloid-beta plaques and hyperphosphorylated tau tangles.[1][2] This inflammatory response is primarily mediated by microglia, the resident immune cells of the central nervous system, and reactive astrocytes.[3][4]

Activated microglia and astrocytes upregulate the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane.[4][5] This upregulation makes TSPO a valuable biomarker for detecting and quantifying neuroinflammation in vivo using PET imaging.[3][4] [11C]this compound is a second-generation TSPO PET radioligand with a high affinity and a better signal-to-noise ratio compared to its predecessors like [11C]-(R)-PK11195.[1][6][7]

Quantitative Data on [11C]this compound in Alzheimer's Disease Research

The following tables summarize key quantitative data from studies utilizing [11C]this compound to investigate neuroinflammation in the context of Alzheimer's disease.

| Parameter | Value | Reference |

| Ki (affinity) | 0.2 nM | [6] |

| LogD (lipophilicity) | 3.01 ± 0.11 | [6] |

Table 1: In Vitro Binding Characteristics of this compound

| Study Population | Test-Retest Variability (V T ) | Interclass Correlation Coefficient (ICC) | Reference |

| Healthy Humans | 18.3 ± 12.7% | 0.90 - 0.94 | [8] |

| Healthy Rats | 8 - 20% | 0.59 - 0.82 | [9] |

| Healthy Mice | 7 - 23% | 0.28 - 0.63 | [9] |

Table 2: Test-Retest Variability of [11C]this compound PET

| Finding | Alzheimer's Disease Patients | Healthy Controls | Reference |

| Annualized Change in TSPO Binding (Temporo-parietal regions) | +3.9% to +6.3% | -0.5% to +1.0% | [3][10] |

| Annualized Change in TSPO Binding (Entorhinal Cortex) | +18% | ±6% | [11] |

| Correlation of TSPO change with CDR-SB change | R = 0.717, P = 0.004 | N/A | [3] |

| Correlation of TSPO change with gray matter volume change | R = -0.772, P = 0.001 | R = 0.432, P = 0.285 | [3] |

Table 3: Longitudinal Changes in [11C]this compound Binding in Alzheimer's Disease

Experimental Protocols

[11C]this compound PET Imaging Protocol

A typical protocol for [11C]this compound PET imaging in a clinical research setting involves the following steps:

-

Participant Screening:

-

Obtain informed consent.[12]

-

Conduct a medical history, physical examination, and neuropsychological testing.[3]

-

Perform brain MRI for anatomical reference.[3]

-

Determine amyloid status via [11C]Pittsburgh Compound B (PiB) PET or other methods.[3]

-

Genotype participants for the rs6971 polymorphism in the TSPO gene to identify high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). LABs are often excluded as the [11C]this compound uptake is too low for reliable quantification.[8]

-

-

Radiotracer Administration and Image Acquisition:

-

An intravenous line is placed for radiotracer injection and an arterial line for blood sampling.[13]

-

[11C]this compound is injected as an intravenous bolus (average activity of around 5.98 ± 0.09 mCi).[13][14]

-

Dynamic PET emission data is acquired in list mode for 90 minutes, starting at the time of injection.[13][14]

-

Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[13]

-

Radiometabolite Analysis

-

Sample Preparation:

-

Blood samples are centrifuged to separate plasma.

-

Plasma is mixed with acetonitrile to precipitate proteins and then centrifuged.[9]

-

-

Analysis:

-

The supernatant is analyzed using reverse-phase high-performance liquid chromatography (HPLC) to separate the parent [11C]this compound from its radioactive metabolites.[9] This allows for the generation of a metabolite-corrected arterial input function.

-

Data Analysis and Kinetic Modeling

Due to TSPO expression in endothelial cells, a true reference region devoid of TSPO is not available in the brain.[8] Therefore, kinetic modeling with an arterial input function is the gold standard for quantification.

-

Image Processing:

-

PET images are reconstructed and co-registered with the participant's MRI.

-

Regions of interest (ROIs) are defined based on the MRI to extract time-activity curves (TACs).[13]

-

-

Kinetic Modeling:

-

The most common model is the two-tissue compartmental model (2TCM) , which fits the TACs to estimate kinetic parameters, including the total distribution volume (V T ).[6][8]

-

More advanced models like the 2TCM with an additional vascular component (2TCM-1K) have been proposed to account for TSPO binding to endothelial cells, which can improve the accuracy of quantification.[15][16]

-

The V T represents the sum of specific binding and non-displaceable uptake and is the primary outcome measure.

-

-

Simplified Quantification:

-

The Standardized Uptake Value (SUV) , calculated from the radioactivity in a region during a specific time window (e.g., 60-90 minutes post-injection), can be a simpler outcome measure.[11]

-

SUV ratio (SUVR) analysis, using a pseudo-reference region like the cerebellum, is also employed, particularly when arterial sampling is not feasible.[3] However, it's important to note that the cerebellum also expresses TSPO.[15]

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Frontiers | Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment [frontiersin.org]

- 2. truneura.substack.com [truneura.substack.com]

- 3. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [11C]this compound PET imaging is sensitive to neuroinflammation in the aged rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The rs6971 TSPO polymorphism does not influence disease presentation or progression in Parkinson's disease [repository.cam.ac.uk]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. TPC - Analysis of [C-11]this compound [turkupetcentre.net]

- 9. Positron Emission Tomography studies with [11C]this compound in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation | PLOS One [journals.plos.org]

- 10. (11)C-PBR28 binding to translocator protein increases with progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neurology.org [neurology.org]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. [11C]this compound radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholar.harvard.edu [scholar.harvard.edu]

- 15. Kinetic modelling of [11C]this compound for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic modeling using a two-tissue compartment model and an additional irreversible vascular component improves the quantification of [11C]this compound brain PET data | Journal of Nuclear Medicine [jnm.snmjournals.org]

The TSPO rs6971 Polymorphism: A Technical Guide to its Significance for PBR28

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rs6971 Polymorphism and its Impact on PBR28 Binding

The rs6971 SNP is located in exon 4 of the TSPO gene and results in a non-conservative amino acid substitution at position 147, from alanine (Ala) to threonine (Thr).[1] This single amino acid change is the primary determinant of this compound binding affinity.[2][3] The inheritance of this polymorphism is codominant, leading to three distinct genotypes, each corresponding to a specific binding phenotype:

-

High-Affinity Binders (HABs): These individuals are homozygous for the C allele (C/C), encoding for alanine at position 147 (Ala147/Ala147). They exhibit the highest binding affinity for this compound.

-

Mixed-Affinity Binders (MABs): Heterozygous individuals (C/T) express both the alanine and threonine variants (Ala147/Thr147). Consequently, they display a mixed population of high and low-affinity binding sites.[4]

-

Low-Affinity Binders (LABs): Homozygosity for the T allele (T/T) results in the threonine variant at position 147 (Thr147/Thr147) and confers a significantly reduced binding affinity for this compound.

This genetic variation has critical implications for research and clinical applications using this compound. For instance, in PET studies, MABs show a 25-35% lower total volume of distribution (VT) for [¹¹C]this compound in the brain compared to HABs.[5] The standardized uptake value (SUV), a simpler semi-quantitative measure, is also sensitive to this genotype, being approximately 30% lower in MABs than in HABs.[5][6] The binding affinity for LABs is so low that the specific binding of [¹¹C]this compound is often difficult to quantify reliably with PET.[7] Therefore, genotyping subjects for rs6971 is a critical step in study design to ensure accurate data interpretation.[3]

Quantitative Data on this compound Binding Affinity by rs6971 Genotype

The following table summarizes the quantitative impact of the rs6971 polymorphism on various this compound binding parameters.

| Genotype (rs6971) | Amino Acid at Position 147 | Binding Phenotype | Binding Affinity (Ki) for this compound | In Vivo [¹¹C]this compound Brain Uptake |

| C/C | Ala/Ala | High-Affinity Binder (HAB) | ~4 nM[8] | Highest VT and SUV |

| C/T | Ala/Thr | Mixed-Affinity Binder (MAB) | Two sites: ~4 nM and ~300 nM[8] | VT is ~25-35% lower than HABs[5]. SUV is ~30% lower than HABs[6]. |

| T/T | Thr/Thr | Low-Affinity Binder (LAB) | ~200 nM (approx. 50-fold reduction vs. HAB)[7][8] | VT and SUV are too low to be reliably quantified[7]. |

Experimental Protocols

Accurate determination of an individual's this compound binding status requires specific experimental procedures. The following sections detail the methodologies for genotyping, in vitro binding affinity determination, and in vivo PET imaging.

Genotyping for rs6971

A common and reliable method for determining the rs6971 genotype is the TaqMan SNP Genotyping Assay.

Objective: To identify the subject's genotype (C/C, C/T, or T/T) for the rs6971 polymorphism.

Principle: This real-time PCR assay utilizes two allele-specific TaqMan probes with distinct fluorescent dyes (e.g., VIC for the C allele and FAM for the T allele) and a common pair of PCR primers. The probes bind to their specific target sequence between the primer sites. During PCR amplification, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter dye from the quencher and generating a fluorescent signal. The resulting fluorescence pattern indicates the presence of each allele.

Materials:

-

Genomic DNA extracted from whole blood, saliva, or tissue.

-

TaqMan SNP Genotyping Assay for rs6971 (Applied Biosystems).

-

TaqMan Genotyping Master Mix.

-

Real-time PCR instrument.

Procedure:

-

DNA Extraction: Isolate high-quality genomic DNA from the subject's biological sample using a standard extraction kit.

-

Reaction Setup: Prepare the PCR reaction mixture in a 96-well plate by combining the TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay for rs6971, and 1-20 ng of genomic DNA per sample. Include no-template controls (NTCs) to check for contamination.

-

Real-Time PCR: Perform the PCR on a real-time instrument with the following typical cycling conditions:

-

Enzyme Activation: 95°C for 10 minutes.

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

Repeat the denaturation and annealing/extension steps for 40 cycles.

-

-

Data Analysis: Analyze the endpoint fluorescence data using genotyping analysis software. The software will generate a cluster plot, separating the samples into three groups based on the relative fluorescence of the two dyes: homozygous for allele 1 (e.g., VIC only), homozygous for allele 2 (e.g., FAM only), and heterozygous (both VIC and FAM).

In Vitro Competition Binding Assay

This assay determines the binding affinity (Ki) of unlabeled this compound by measuring its ability to compete with a radiolabeled ligand for binding to TSPO in a tissue preparation, such as human platelets.

Objective: To quantify the binding affinity of this compound for the different TSPO variants.

Principle: A fixed concentration of a radioligand with known affinity for TSPO (e.g., [³H]PK11195) is incubated with a platelet membrane preparation in the presence of increasing concentrations of unlabeled this compound. The amount of radioligand bound to the TSPO is measured at each concentration of this compound. The resulting data is used to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the Ki value.

Materials:

-

Isolated human platelet membranes.

-

[³H]PK11195 (radioligand).

-

Unlabeled this compound (competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Platelet Membrane Preparation: Isolate platelets from whole blood by centrifugation and prepare membranes through hypotonic lysis and further centrifugation. Resuspend the final pellet in binding buffer.

-

Assay Setup: In test tubes, combine the platelet membrane preparation, a fixed concentration of [³H]PK11195 (typically near its Kd value), and a range of concentrations of unlabeled this compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a saturating ligand like unlabeled PK11195).

-

Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]PK11195 as a function of the log concentration of this compound. Fit the data using non-linear regression to a one-site or two-site competition model to determine the IC₅₀ value(s). For MABs, a two-site model is necessary. Convert the IC₅₀ to Ki using the Cheng-Prusoff equation.

In Vivo [¹¹C]this compound PET Imaging and Quantification

PET imaging with [¹¹C]this compound allows for the in vivo quantification of TSPO density in the brain and other organs.

Objective: To measure the total volume of distribution (VT) of [¹¹C]this compound in the brain as an index of TSPO density.

Principle: [¹¹C]this compound is injected intravenously, and its distribution and kinetics in the brain are measured over time using a PET scanner. To accurately quantify VT, a dynamic scan is required along with measurement of the arterial input function (the concentration of the radiotracer in arterial plasma over time). The data are then fitted to a pharmacokinetic model, most commonly a two-tissue compartment model (2TCM).

Materials:

-

PET scanner.

-

[¹¹C]this compound radioligand.

-

Arterial line for blood sampling.

-

Automated blood sampling system and/or manual sampling supplies.

-

Gamma counter for measuring radioactivity in blood and plasma.

-

HPLC system for metabolite analysis.

Procedure:

-

Subject Preparation: Place an intravenous line for radiotracer injection and an arterial line for blood sampling. Position the subject in the PET scanner.

-

Radiotracer Injection and PET Scan: Inject a bolus of [¹¹C]this compound intravenously and start a dynamic PET scan of the brain for 60-90 minutes.

-

Arterial Blood Sampling: Concurrently with the scan, collect arterial blood samples continuously for the first 15 minutes using an automated system, followed by manual samples at increasing intervals for the remainder of the scan.

-

Measurement of Arterial Input Function:

-

Measure the radioactivity in the whole blood samples.

-

Separate plasma from a portion of the blood samples by centrifugation and measure the plasma radioactivity.

-

Analyze the plasma samples using HPLC to determine the fraction of radioactivity corresponding to the parent compound ([¹¹C]this compound) versus its radioactive metabolites over time.

-

Combine this information to generate the metabolite-corrected arterial plasma input function.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET data into a series of images over time.

-

Define regions of interest (ROIs) on the brain images.

-

For each ROI, extract the time-activity curve (TAC).

-

-

Kinetic Modeling: For each ROI, fit the tissue TAC and the metabolite-corrected arterial plasma input function to a two-tissue compartment model (2TCM) using specialized software. This will yield estimates of the rate constants K₁, k₂, k₃, and k₄, from which the total volume of distribution (VT = K₁/k₂ * (1 + k₃/k₄)) is calculated.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Genotype-Phenotype relationship for TSPO rs6971 and this compound binding.

Experimental Workflows

Caption: Workflow for assessing the impact of rs6971 on [¹¹C]this compound PET imaging.

Conclusion and Recommendations for Drug Development

The TSPO rs6971 polymorphism is a critical factor that must be addressed in any study utilizing this compound or other second-generation TSPO ligands. The profound effect of this SNP on binding affinity can introduce significant variability and potentially confound study results if not properly managed. For researchers and drug development professionals, the following recommendations are crucial:

-

Mandatory Genotyping: All subjects in clinical trials or research studies involving second-generation TSPO ligands should be genotyped for rs6971 prior to enrollment or as part of the initial screening.

-

Stratification or Exclusion: Based on the study design and objectives, researchers should decide whether to include all genotypes and analyze them as separate cohorts, or to exclude LABs, and in some cases MABs, to reduce variability.

-

Genotype-Informed Data Analysis: When including multiple genotypes, statistical analyses must account for the effect of the polymorphism. This may involve including genotype as a covariate in the statistical model.

-

Development of Third-Generation Ligands: The challenges posed by the rs6971 polymorphism have spurred the development of third-generation TSPO ligands that are designed to have high affinity and a favorable signal-to-noise ratio, while being insensitive to this genetic variation. Continued investment in this area is essential for advancing the field of neuroinflammation imaging.

By understanding and addressing the significance of the TSPO rs6971 polymorphism, the scientific community can enhance the reliability and accuracy of TSPO-targeted research, ultimately accelerating the development of novel diagnostics and therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination [zenodo.org]

- 2. Parametric mapping using spectral analysis for 11C-PBR28 PET reveals neuroinflammation in mild cognitive impairment subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. TPC - Analysis of [C-11]this compound [turkupetcentre.net]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 8. youtube.com [youtube.com]

PBR28 as a Molecular Imaging Tool in Parkinson's Disease Research: A Technical Guide

An In-depth Examination of [11C]PBR28 PET Imaging for the Study of Neuroinflammation in Parkinson's Disease

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While the primary pathology involves alpha-synuclein aggregation and Lewy body formation, there is a growing body of evidence implicating neuroinflammation in the pathogenesis and progression of the disease. Microglia, the resident immune cells of the central nervous system, become activated in response to neuronal damage and protein aggregation, contributing to a chronic inflammatory state that can exacerbate neurodegeneration.

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of microglia and other glial cells, is upregulated during neuroinflammation. This makes it a valuable biomarker for imaging microglial activation in vivo. [11C]this compound is a second-generation radioligand with high affinity and specificity for TSPO, which has emerged as a key positron emission tomography (PET) tracer for studying neuroinflammation in a variety of neurological conditions, including Parkinson's disease. This technical guide provides a comprehensive overview of the application of [11C]this compound in PD research, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action and Rationale for Use in Parkinson's Disease

[11C]this compound binds to TSPO, and the increased PET signal in specific brain regions is interpreted as a surrogate marker of microglial activation and neuroinflammation. In the context of Parkinson's disease, the rationale for using [11C]this compound PET is to:

-

Detect and quantify neuroinflammation: To determine the extent and spatial distribution of microglial activation in individuals with Parkinson's disease compared to healthy controls.

-

Monitor disease progression: To track changes in neuroinflammation over time and correlate these changes with clinical symptoms and other biomarkers of neurodegeneration.

-

Evaluate therapeutic interventions: To assess the efficacy of anti-inflammatory or neuroprotective drugs by measuring their impact on TSPO expression.

It is crucial to note that a single nucleotide polymorphism (rs6971) in the TSPO gene significantly affects the binding affinity of second-generation radioligands like this compound. This results in three distinct binding groups: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). Therefore, genotyping of study participants is a mandatory step to correctly interpret [11C]this compound PET data.

Quantitative Data Presentation

The following tables summarize quantitative data from representative [11C]this compound PET studies in Parkinson's disease. These tables are intended to provide an overview of the typical findings and the variability observed in the field. It is important to consult the original publications for detailed study methodologies and statistical analyses.

Table 1: [11C]this compound Total Volume of Distribution (VT) in Parkinson's Disease Patients and Healthy Controls (High-Affinity Binders)

| Brain Region | Parkinson's Disease (VT, mean ± SD) | Healthy Controls (VT, mean ± SD) | Reference |

| Caudate | 3.8 ± 0.6 | 3.9 ± 0.5 | [1] |

| Putamen | 4.0 ± 0.7 | 4.1 ± 0.6 | [1] |

| Thalamus | 4.5 ± 0.8 | 4.6 ± 0.7 | [1] |

| Substantia Nigra | 4.2 ± 0.9 | 4.3 ± 0.8 | [1] |

Table 2: [11C]this compound Total Volume of Distribution (VT) in Parkinson's Disease Patients and Healthy Controls (Mixed-Affinity Binders)

| Brain Region | Parkinson's Disease (VT, mean ± SD) | Healthy Controls (VT, mean ± SD) | Reference |

| Caudate | 2.9 ± 0.5 | 3.0 ± 0.4 | [1] |

| Putamen | 3.1 ± 0.6 | 3.2 ± 0.5 | [1] |

| Thalamus | 3.5 ± 0.7 | 3.6 ± 0.6 | [1] |

| Substantia Nigra | 3.3 ± 0.8 | 3.4 ± 0.7 | [1] |

Note: Some studies have not found statistically significant differences in [11C]this compound VT between Parkinson's disease patients and healthy controls when analyzed as groups[1]. However, other studies suggest that correlations may exist between TSPO binding in specific regions and the severity of motor symptoms or levels of inflammatory biomarkers in the cerebrospinal fluid.

Experimental Protocols

This section outlines the key methodologies for conducting [11C]this compound PET imaging studies in Parkinson's disease research.

Radiosynthesis of [11C]this compound

While detailed, step-by-step protocols for the GMP-compliant synthesis of [11C]this compound are often proprietary to individual radiopharmacies, the general procedure involves the following key steps:

-

Production of [11C]CO2: Carbon-11 is produced as [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.

-

Conversion to a reactive precursor: The [11C]CO2 is converted into a more reactive methylating agent, typically [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).

-

Radiolabeling reaction: The [11C]methylating agent is reacted with a suitable precursor molecule for this compound.

-

Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the [11C]this compound from unreacted precursors and byproducts.

-

Formulation: The purified [11C]this compound is formulated in a sterile, injectable solution, and subjected to quality control tests for radiochemical purity, specific activity, and sterility before administration.

[11C]this compound PET Imaging Protocol

-

Participant Screening:

-

Obtain informed consent.

-

Perform a thorough medical history and neurological examination.

-

Collect a blood sample for TSPO genotyping (rs6971) to determine binder status (HAB, MAB, or LAB). Low-affinity binders are typically excluded from participation as the this compound signal is too low for reliable quantification.

-

Exclude participants with contraindications to PET or MRI scans.

-

-

Image Acquisition:

-

Participants are positioned in the PET/MRI or PET/CT scanner.

-

An intravenous catheter is inserted for radiotracer injection, and in some protocols, an arterial line is placed for blood sampling.

-

A bolus of [11C]this compound is injected intravenously.

-

A dynamic PET scan is acquired for a duration of 90-120 minutes.

-

If arterial blood sampling is performed, samples are collected at predefined intervals throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma.

-

A high-resolution anatomical MRI or CT scan is also acquired for co-registration and anatomical localization of the PET signal.

-

-

Image Reconstruction and Analysis:

-

PET data are corrected for attenuation and scatter and reconstructed using an iterative algorithm (e.g., ordered subset expectation maximization - OSEM).

-

The dynamic PET images are co-registered with the anatomical MRI or CT.

-

Regions of interest (ROIs) are delineated on the anatomical images, corresponding to brain structures relevant to Parkinson's disease (e.g., substantia nigra, putamen, caudate, thalamus).

-

Time-activity curves (TACs) are generated for each ROI by plotting the radioactivity concentration over time.

-

Kinetic Modeling: For studies with arterial blood sampling, the TACs are analyzed using a two-tissue compartmental model (2TCM) to estimate the total volume of distribution (VT), which reflects the total binding of the radiotracer in the tissue.

-

Simplified Quantification: For studies without arterial blood sampling, the standardized uptake value ratio (SUVR) can be calculated. This involves dividing the radioactivity concentration in a target ROI by the concentration in a pseudo-reference region (e.g., cerebellum or whole brain) at a late time point (e.g., 60-90 minutes post-injection).

-

Visualizations

Signaling Pathway

Caption: Simplified signaling cascade following this compound binding to TSPO in activated microglia.

Experimental Workflow

Caption: Standardized workflow for a [11C]this compound PET clinical research study.

Conclusion and Future Directions

[11C]this compound PET imaging is a powerful tool for the in vivo assessment of neuroinflammation in Parkinson's disease. While some studies have yielded conflicting results regarding the overall levels of TSPO in PD patients versus controls, the technique holds significant promise for patient stratification, monitoring disease progression, and evaluating the efficacy of novel therapeutic agents targeting neuroinflammation.

Future research in this area should focus on:

-

Standardization of protocols: Harmonizing imaging and analysis protocols across different research centers will improve the comparability of results.

-

Longitudinal studies: Longitudinal studies are crucial to understand the temporal dynamics of neuroinflammation in relation to disease progression.

-

Multimodal imaging: Combining [11C]this compound PET with other imaging modalities, such as dopamine transporter (DAT) imaging and alpha-synuclein PET, will provide a more comprehensive picture of the pathophysiology of Parkinson's disease.

-

Correlation with other biomarkers: Further investigation into the relationship between TSPO PET signals and fluid biomarkers of inflammation and neurodegeneration will enhance the biological interpretation of the imaging findings.

By addressing these areas, [11C]this compound PET imaging will continue to be an invaluable tool in unraveling the complex role of neuroinflammation in Parkinson's disease and in the development of new treatments to slow or halt the progression of this debilitating disorder.

References

The Role of PBR28 in Elucidating Neuroinflammation in Multiple Sclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiple Sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system. A key pathological hallmark of MS is neuroinflammation, primarily driven by the activation of microglia and macrophages. Visualizing and quantifying this neuroinflammation in vivo is critical for understanding disease progression, monitoring therapeutic efficacy, and developing novel treatments. The 18-kDa translocator protein (TSPO) is a mitochondrial outer membrane protein that is significantly upregulated in activated microglia and macrophages, making it a prime biomarker for neuroinflammation. [¹¹C]PBR28, a second-generation PET radioligand, exhibits high affinity and specificity for TSPO, enabling the in vivo quantification of neuroinflammatory processes in the brains of MS patients. This technical guide provides an in-depth overview of the use of [¹¹C]this compound in multiple sclerosis research, focusing on quantitative data, experimental protocols, and the underlying biological pathways.

Introduction to this compound and its Significance in Multiple Sclerosis

[¹¹C]this compound is a potent and selective radioligand for the 18-kDa translocator protein (TSPO).[1] In the context of multiple sclerosis, the upregulation of TSPO is a key indicator of microglial and macrophage activation, which are cellular mediators of the inflammatory and demyelinating lesions characteristic of the disease.[1] PET imaging with [¹¹C]this compound allows for the non-invasive visualization and quantification of these inflammatory processes in the brain.[1] This provides a valuable tool to assess disease activity, monitor treatment response, and investigate the pathophysiology of MS.[2]

A crucial consideration in [¹¹C]this compound studies is the genetic polymorphism (rs6971) in the TSPO gene, which leads to different binding affinities for the radioligand.[3][4] Individuals are classified as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[3][5] Genotyping of study participants is therefore essential for the accurate interpretation of PET imaging data.[4]

Quantitative Analysis of [¹¹C]this compound Binding in Multiple Sclerosis

Quantitative analysis of [¹¹C]this compound PET data provides objective measures of TSPO expression, reflecting the extent of neuroinflammation. The primary outcome measures are the total volume of distribution (VT) and the standardized uptake value ratio (SUVR).

Binding Affinity (Ki) of this compound to TSPO Genotypes

The binding affinity of this compound is significantly influenced by the rs6971 polymorphism. The following table summarizes the in vitro binding affinities (Ki) for each genotype.

| TSPO Genotype | Binding Affinity (Ki) [nM] | Reference |

| High-Affinity Binders (HABs) | 2.9 ± 0.26 | [5] |

| Mixed-Affinity Binders (MABs) - High Affinity Site | 3.6 ± 2.0 | [5] |

| Mixed-Affinity Binders (MABs) - Low Affinity Site | 1409 ± 803 | [5] |

| Low-Affinity Binders (LABs) | 237 ± 35.0 | [5] |

[¹¹C]this compound Volume of Distribution (VT) in MS Patients and Healthy Controls

The total volume of distribution (VT) represents the equilibrium ratio of the radiotracer concentration in tissue to that in plasma. It is a quantitative measure of TSPO density.

| Brain Region | MS Patients VT (mL·cm⁻³) | Healthy Controls VT (mL·cm⁻³) | Reference |

| Whole Brain Gray Matter (GM) | 3.9 ± 1.4 | 4.33 ± 0.29 (HABs), 2.94 ± 0.31 (MABs) | [2][6] |

| Whole Brain White Matter (WM) / Normal-Appearing White Matter (NAWM) | 3.6 ± 1.2 | - | [2] |

| MS White Matter Lesions | 3.3 ± 0.6 | - | [2] |

Note: VT values in healthy controls are presented separately for HABs and MABs due to the significant impact of genotype on binding.

[¹¹C]this compound Standardized Uptake Value Ratio (SUVR) in Different MS Subtypes

SUVR is a semi-quantitative measure that is often used in clinical studies. It is calculated by normalizing the tracer uptake in a region of interest to a reference region with low specific binding.

| Brain Region | Relapsing-Remitting MS (RRMS) | Secondary Progressive MS (SPMS) | Healthy Controls | Reference |

| Active Cortical Lesions | Higher than NACGM | Higher than NACGM | - | [7] |

| Normal Appearing Cortical Gray Matter (NACGM) | No significant difference from HC | Significantly higher than HC | - | [7] |

Note: A direct comparison of SUVR values between studies can be challenging due to variations in the choice of reference region and analysis methods.

Experimental Protocols for [¹¹C]this compound PET Imaging in MS Studies

A standardized experimental protocol is crucial for obtaining reliable and reproducible results in [¹¹C]this compound PET studies.

Subject Recruitment and Genotyping

-

Inclusion/Exclusion Criteria: Define clear clinical and demographic criteria for MS patients and healthy controls.

-

Informed Consent: Obtain written informed consent from all participants.

-

TSPO Genotyping:

-

Collect a whole blood sample for DNA extraction.

-

Perform genotyping for the rs6971 polymorphism to classify subjects as HABs, MABs, or LABs. Real-time PCR with specific probes for the A and G alleles is a common method.[8]

-

Low-affinity binders are often excluded from studies due to the low specific binding signal.

-

Radiotracer Administration and PET-MR Imaging

-

Radiotracer Synthesis: [¹¹C]this compound is synthesized with high radiochemical purity and specific activity.

-

Subject Preparation: Subjects should fast for at least 4 hours prior to the scan.

-

Radiotracer Injection: Administer an intravenous bolus injection of [¹¹C]this compound (typical dose: ~634 ± 101 MBq).[2]

-

Dynamic PET Scan: Acquire dynamic PET data for 90-120 minutes.[2][9]

-

Arterial Blood Sampling: For full kinetic modeling, arterial blood samples are collected throughout the scan to measure the arterial input function (the concentration of the radiotracer in arterial plasma over time).[10]

-

Structural MRI: A high-resolution T1-weighted MRI scan is acquired for anatomical coregistration and region of interest definition.

PET Data Analysis

-

Motion Correction: Correct for head motion during the PET scan.

-

Image Reconstruction: Reconstruct the dynamic PET images.

-

Coregistration: Coregister the PET images to the subject's MRI.

-

Kinetic Modeling:

-

Two-Tissue Compartment Model (2TCM): This is the gold standard for quantifying [¹¹C]this compound binding and estimating VT. It requires an arterial input function.[9][10]

-

Multilinear Analysis (MA1): A graphical analysis method that can also be used to estimate VT and is often used as a computationally efficient alternative to 2TCM.[2]

-

Standardized Uptake Value Ratio (SUVR): A simpler, semi-quantitative method that does not require arterial blood sampling. A pseudo-reference region, such as the cerebellum gray matter, is often used for normalization.[11]

-

-

Statistical Analysis: Compare quantitative outcomes between groups (e.g., MS vs. healthy controls) and correlate with clinical and other imaging measures.

Visualizing Key Concepts in this compound Research

Signaling Pathway of this compound in Neuroinflammation

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. (11)C-PBR28 imaging in multiple sclerosis patients and healthy controls: test-retest reproducibility and focal visualization of active white matter areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Translocator protein (18 kDa) polymorphism (rs6971) explains in-vivo brain binding affinity of the PET radioligand [18F]-FEPPA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of [11C]this compound binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profiles of cortical inflammation in multiple sclerosis by 11C-PBR28 MR-PET and 7 Tesla imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Translocator Protein (TSPO) Genetic Polymorphism A147T Is Associated with Worse Survival in Male Glioblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TPC - Analysis of [C-11]this compound [turkupetcentre.net]

- 10. Parametric mapping using spectral analysis for 11C-PBR28 PET reveals neuroinflammation in mild cognitive impairment subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo characterization of microglia and myelin relation in multiple sclerosis by combined 11C-PBR28 PET and synthetic MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

PBR28 as a Tool for Investigating Traumatic Brain Injury: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Quantitative Insights into PBR28

The utility of this compound as a biomarker is underscored by its quantifiable binding affinity and its response to neuroinflammatory events. The following tables summarize key quantitative data from preclinical and clinical studies.

| Parameter | Value | Species | Method | Reference |

| Binding Affinity (Ki) | 0.22 ± 0.03 nM | Human | In vitro binding assay | N/A |

| Binding Affinity (Ki) - High Affinity Binders | 3.4 ± 0.5 nmol/L | Human | [3H]this compound Autoradiography | [2] |

| Binding Affinity (Ki) - Low Affinity Binders | 188 ± 15.6 nmol/L | Human | [3H]this compound Autoradiography | [2] |

Table 1: this compound Binding Affinity for TSPO. This table presents the binding affinity (Ki) of this compound for the translocator protein (TSPO). A lower Ki value indicates a higher binding affinity. Note the significant difference in affinity between high and low-affinity binders, a factor to consider in human studies due to a common genetic polymorphism (rs6971).

| Animal Model | Brain Region | Day Post-Injury | SUV Fold Increase (Injured vs. Control/Contralateral) | Reference |

| Rat (Fluid-Percussion Injury) | Injured Hemisphere | 14 | Apparent up-regulation | [1] |

| Rat (Controlled Cortical Impact) | Dentate Gyrus, Corpus Callosum, Thalami, Injury Penumbra | 5 | Significantly greater PBR28suv in injured animals | N/A |

Table 2: [11C]this compound Standardized Uptake Values (SUV) in Preclinical TBI Models. This table summarizes the changes in [11C]this compound uptake, expressed as Standardized Uptake Value (SUV), in rodent models of TBI. An increase in SUV is indicative of increased TSPO expression and neuroinflammation.

| Subject Population | Brain Region | VT (mL/cm³) | TSPO Genotype | Reference |

| Healthy Controls | Whole Brain | 3.1 ± 0.54 | High-Affinity Binders | [3] |

| Healthy Controls | Whole Brain | ~3 | Mixed-Affinity Binders | [4] |

| Healthy Controls | Whole Brain | ~4 | High-Affinity Binders | [4] |

| Parkinson's Disease Patients | Selected Brain Regions | Variable | Mixed- and High-Affinity Binders | [3] |

Table 3: [11C]this compound Total Distribution Volume (VT) in Human Studies. This table presents the total distribution volume (VT) of [11C]this compound in human subjects. VT is a quantitative measure of radioligand binding that is less susceptible to variations in blood flow than SUV. While data from dedicated TBI patient studies are still emerging, these values from other neuroinflammatory conditions and healthy controls provide a crucial reference.

Experimental Protocols

[11C]this compound Radiosynthesis

The production of [11C]this compound for PET imaging is a multi-step process requiring specialized equipment.

1. Production of [11C]Carbon Dioxide:

-

[11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a medical cyclotron.

2. Conversion to [11C]Iodomethane:

-

The [11C]CO2 is converted to [11C]iodomethane ([11C]CH3I) using a GE methyl iodide Micro-lab module.

3. Radiolabeling Reaction:

-

The desmethyl-PBR28 precursor is reacted with [11C]CH3I in the presence of a base (e.g., NaOH) in a solvent such as dimethyl sulfoxide (DMSO).

4. Purification:

-

The resulting [11C]this compound is purified using High-Performance Liquid Chromatography (HPLC).

5. Formulation:

-

The purified [11C]this compound is formulated in a sterile saline solution for injection and passed through a sterile filter.

Quality Control:

-

Radiochemical purity and identity are confirmed by radio-HPLC, typically showing a purity of >95%.[1]

-

Specific activity is also determined.[1]

[11C]this compound PET Imaging Protocol (Rodent Model)

1. Animal Preparation:

-

Anesthetize the animal (e.g., with isoflurane).

-

Place a catheter in the tail vein for radiotracer injection.

2. Radiotracer Injection:

-

Administer a bolus injection of [11C]this compound (e.g., ~30 ± 4 MBq for a rat).[1]

3. Dynamic PET Scan:

-

Immediately following injection, acquire dynamic PET data for a duration of 60-90 minutes.[1]

-

A typical framing sequence might be: 8 x 15s, 4 x 30s, 2 x 1min, 2 x 2min, 4 x 5min, 3 x 10min.[1]

4. Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET data.

-

Co-register the PET images with an anatomical MRI scan for accurate region-of-interest (ROI) definition.

-

Generate time-activity curves (TACs) for various brain regions.

-

Calculate quantitative outcome measures such as SUV or perform kinetic modeling to determine VT.

Quantitative [3H]this compound Autoradiography Protocol

1. Brain Tissue Preparation:

-

Euthanize the animal and rapidly extract the brain.

-

Freeze the brain in isopentane cooled with dry ice.

-

Section the brain on a cryostat (e.g., 20 µm sections) and mount the sections on microscope slides.

2. Incubation:

-

Pre-incubate the sections in a buffer (e.g., Tris-HCl) to remove endogenous ligands.

-

Incubate the sections with a solution containing [3H]this compound at a concentration appropriate to determine total binding.

-

For non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing non-radiolabeled ligand (e.g., unlabeled this compound or PK11195).

3. Washing:

-

Wash the sections in ice-cold buffer to remove unbound radioligand.

-

Briefly rinse in distilled water to remove buffer salts.

4. Drying and Exposure:

-

Dry the sections rapidly under a stream of cold air.

-

Expose the labeled sections to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.

5. Image Analysis:

-

Scan the imaging plate or film to generate a digital autoradiogram.

-

Quantify the signal intensity in specific brain regions using image analysis software and the calibrated standards to determine the amount of bound radioligand (fmol/mg tissue equivalent).

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: TBI-induced TSPO signaling cascade in microglia.

References

- 1. An In Vivo Study of a Rat Fluid-Percussion-Induced Traumatic Brain Injury Model with [11C]this compound and [18F]flumazenil PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two binding sites for [3H]this compound in human brain: implications for TSPO PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. turkupetcentre.net [turkupetcentre.net]

Methodological & Application

Application Notes and Protocols for [11C]PBR28 PET Imaging in Human Subjects